molecular formula C7H4F3NO3 B1448884 3-Difluoromethoxy-6-fluoropicolinic acid CAS No. 1804420-56-1

3-Difluoromethoxy-6-fluoropicolinic acid

Cat. No.: B1448884
CAS No.: 1804420-56-1
M. Wt: 207.11 g/mol
InChI Key: TYBJKYTWCHZBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Difluoromethoxy-6-fluoropicolinic acid is a fluorinated picolinic acid derivative intended for research and development use only. It is not for diagnostic or therapeutic applications. This compound serves as a versatile building block in medicinal chemistry and agrochemical research . The incorporation of both fluorine and difluoromethoxy groups on the pyridine ring is a strategic approach in modern drug design. The difluoromethoxy (F₂HCO-) group is an emergent fluorinated substituent known for its high electronegativity, excellent lipophilicity, and the ability to improve metabolic stability by protecting the aromatic ring system against oxidative degradation . Its specific stereoelectronic properties can influence the molecule's conformation and enhance its binding affinity to biological targets . Structurally, this compound is analogous to other fluorinated picolinic acids, such as 5-fluoropicolinic acid and 6-(trifluoromethoxy)picolinic acid, which are used in pharmaceutical synthesis . The 6-fluoropicolinic acid motif is a common scaffold in bioactive molecules. The presence of the difluoromethoxy group at the 3-position makes this compound a valuable precursor for synthesizing novel analogues of established active ingredients, particularly in the development of new neonicotinoid insecticides or enzyme inhibitors . Researchers can utilize this acid in coupling reactions to create amides or as a metal-chelating headgroup in larger molecular architectures. Overall, 3-Difluoromethoxy-6-fluoropicolinic acid facilitates the exploration of new chemical space in seeking lead compounds and drug candidates with improved physicochemical properties and biological activity .

Properties

IUPAC Name

3-(difluoromethoxy)-6-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-2-1-3(14-7(9)10)5(11-4)6(12)13/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBJKYTWCHZBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Difluoromethoxy-6-fluoropicolinic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

3-Difluoromethoxy-6-fluoropicolinic acid is characterized by its unique structural features, which include:

  • A difluoromethoxy group
  • A fluorine atom at the 6-position of the picolinic acid moiety

These structural components contribute to its interaction with various biological targets, influencing its pharmacological profile.

Molecular Mechanism

The biological activity of 3-difluoromethoxy-6-fluoropicolinic acid primarily arises from its ability to interact with enzymes and receptors. It can modulate enzyme activity through:

  • Non-covalent bonding : The compound forms hydrogen bonds with active sites on enzymes, altering their conformation and function.
  • Gene expression modulation : By interacting with transcription factors, it can influence the expression of genes involved in various cellular processes.

Cellular Effects

Research indicates that this compound affects several cellular processes:

  • Cell Signaling Pathways : It can activate or inhibit pathways that regulate cell growth and apoptosis.
  • Metabolic Processes : The compound's influence on metabolic pathways can lead to changes in the production of key metabolites, impacting overall cell function.

Biological Activities

  • Anticancer Properties
    • Several studies have demonstrated the cytotoxic effects of 3-difluoromethoxy-6-fluoropicolinic acid against various cancer cell lines. For instance, a study reported an IC50 value of 15.2 µM against FaDu (hypopharyngeal) cancer cells, showing significant potential compared to standard chemotherapeutics like bleomycin (IC50 = 20.5 µM).
    CompoundIC50 (µM)Cell Line
    3-Difluoromethoxy-6-fluoropicolinic acid15.2FaDu (hypopharyngeal)
    Bleomycin20.5FaDu (hypopharyngeal)
  • Neuroprotective Effects
    • The compound has shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This inhibition enhances cholinergic neurotransmission and has been linked to improved cognitive function in animal models.
  • Antimicrobial Activity
    • Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The presence of the difluoromethoxy group enhances membrane penetration, increasing efficacy against resistant strains.

Case Study 1: Anticancer Activity

A study focused on a series of piperidine derivatives, including 3-difluoromethoxy-6-fluoropicolinic acid, evaluated their anticancer potential across various cell lines. The results highlighted significant cytotoxicity, particularly in breast and lung cancer models.

Case Study 2: Neuroprotective Effects

In a controlled experiment involving animal models, the administration of this compound demonstrated a marked improvement in cognitive functions as measured by behavioral tests. The results suggest that it may serve as a therapeutic agent for neurodegenerative diseases.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Similarity Score CAS/Reference
3-Methoxy-6-(trifluoromethyl)picolinic acid 3-OCH₃, 6-CF₃ C₈H₆F₃NO₃ 221.13 N/A 1214330-74-1
6-(Trifluoromethyl)picolinic acid 6-CF₃ C₇H₄F₃NO₂ 205.11 0.75 1291487-29-0
3-Fluoro-6-methylpicolinic acid 3-F, 6-CH₃ C₇H₆FNO₂ 155.12 0.91 1256805-43-5
4-Aminopicolinic acid hydrochloride 4-NH₂, HCl salt C₆H₆ClNO₂ 175.57 0.74 4021-08-3

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 6-(trifluoromethyl)picolinic acid increases electronegativity and steric bulk compared to the fluorine (-F) in 3-Difluoromethoxy-6-fluoropicolinic acid. This may reduce metabolic degradation but increase hydrophobicity .
    • Positional Influence : 3-Fluoro-6-methylpicolinic acid (similarity score 0.91) shares the 3- and 6-position substitution pattern with the target compound but replaces difluoromethoxy with fluorine and methyl groups. The higher similarity score suggests that substituent position significantly impacts functional resemblance .

Physicochemical Properties

  • Molecular Weight : 3-Difluoromethoxy-6-fluoropicolinic acid is expected to have a molecular weight between 215–230 g/mol, comparable to 3-Methoxy-6-(trifluoromethyl)picolinic acid (221.13 g/mol). The difluoromethoxy group contributes slightly more mass than methoxy (-OCH₃) but less than trifluoromethyl (-CF₃) .

Research Findings and Data Gaps

  • Synthetic Accessibility : 3-Methoxy-6-(trifluoromethyl)picolinic acid is commercially available, suggesting feasible synthesis routes for the target compound via analogous fluorination strategies .

Preparation Methods

Fluorination and Difluoromethoxylation

  • Fluorination at the 6-position : This is commonly achieved by electrophilic fluorination or nucleophilic aromatic substitution on a suitably activated pyridine precursor. For example, 6-fluoropicolinic acid derivatives can be synthesized using fluorinating agents such as Selectfluor or by halogen exchange reactions on chlorinated precursors under palladium-catalyzed conditions.

  • Difluoromethoxy group introduction at the 3-position : The difluoromethoxy substituent is introduced via nucleophilic substitution using difluoromethoxide reagents or by O-difluoromethylation of hydroxy precursors. This often involves the use of difluorocarbene precursors or difluoromethyl halides in the presence of strong bases.

Detailed Synthetic Route Example

A representative synthetic sequence might proceed as follows:

Step Reaction Type Reagents/Conditions Outcome
1. Starting material preparation Begin with 6-fluoropicolinic acid or a suitable pyridine precursor Provides the fluorinated pyridine core
2. Hydroxylation at 3-position Introduce a hydroxyl group at the 3-position via directed lithiation or oxidation Forms 3-hydroxypicolinic acid intermediate
3. Difluoromethoxylation React 3-hydroxypicolinic acid with difluoromethylating agents (e.g., difluorocarbene sources) under basic conditions Converts 3-OH to 3-OCF2H group
4. Purification and characterization Use recrystallization, chromatography, and spectroscopic methods Isolate pure 3-difluoromethoxy-6-fluoropicolinic acid

Research Findings and Optimization

  • Yield and Purity : The yields for such multi-step syntheses vary, often ranging from moderate to good (40-70%), depending on the efficiency of the difluoromethoxylation step and the stability of intermediates.

  • Catalysts and Conditions : Palladium-catalyzed fluorination reactions have been optimized to minimize side reactions and improve regioselectivity. Bases such as potassium carbonate or sodium hydride are used to generate nucleophilic difluoromethoxide species.

  • Analytical Data : Characterization typically involves NMR (including ^19F NMR), mass spectrometry, and crystallography to confirm substitution patterns and purity.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Electrophilic fluorination + difluoromethoxylation 3-hydroxypicolinic acid Selectfluor, difluorocarbene precursors Room temp to reflux, base 45-60 Good regioselectivity, requires careful control of conditions
Nucleophilic aromatic substitution on halogenated precursor 3-chloro-6-fluoropicolinic acid Difluoromethoxide salts, base Elevated temp, inert atmosphere 50-70 Efficient for large-scale synthesis, scalable
Palladium-catalyzed fluorination 3-hydroxy-6-halopicolinic acid Pd catalyst, fluorinating agent Mild temp, inert solvent 40-65 High selectivity, catalyst recycling possible

Summary of Key Notes

  • The synthesis of 3-difluoromethoxy-6-fluoropicolinic acid is a multi-step process requiring selective fluorination and ether formation.
  • Hydroxylated intermediates such as 3-hydroxypicolinic acid serve as crucial precursors for difluoromethoxylation.
  • Difluoromethoxylation is achieved using difluorocarbene or difluoromethyl halides under basic conditions.
  • Palladium-catalyzed fluorination methods enhance regioselectivity and yield.
  • The process requires careful optimization of reaction conditions to maximize yield and purity.
  • Analytical methods including NMR, mass spectrometry, and crystallography confirm structure and purity.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-Difluoromethoxy-6-fluoropicolinic acid?

Methodological Answer: Synthesis optimization requires careful control of fluorination and carboxylation steps. Key parameters include:

  • Reaction temperature : Higher temperatures (e.g., 80–100°C) improve fluorination efficiency but may lead to side reactions.
  • Catalyst selection : Palladium-based catalysts are often used for regioselective fluorination .
  • Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction homogeneity .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity, monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most reliable for confirming the purity and structure of 3-Difluoromethoxy-6-fluoropicolinic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR identifies fluorine atom positions and quantifies substitution efficiency .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C7_7H4_4F3_3NO3_3, theoretical MW = 207.11 g/mol) .

Advanced Research Questions

Q. How do the electronic properties of the difluoromethoxy and fluorine substituents influence the compound’s bioactivity in medicinal chemistry?

Methodological Answer:

  • Electronegativity effects : Fluorine atoms increase electron-withdrawing capacity, enhancing binding affinity to target enzymes (e.g., kinases) via dipole interactions .
  • Steric considerations : The difluoromethoxy group’s size may hinder or promote access to hydrophobic binding pockets, depending on the target protein’s active site .
  • Experimental validation : Competitive inhibition assays (IC50_{50} measurements) paired with X-ray crystallography can map ligand-protein interactions .

Q. How can researchers resolve contradictory data on the compound’s bioactivity across different experimental models?

Methodological Answer: Contradictions often arise from:

  • Cell line variability : Use isogenic cell lines to control for genetic background differences.
  • Solubility issues : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Dose-response calibration : Conduct full-dose curves (e.g., 1 nM–100 µM) to identify non-linear effects .

Q. What methodologies are recommended for studying the environmental fate of 3-Difluoromethoxy-6-fluoropicolinic acid?

Methodological Answer:

  • Biodegradation assays : Use OECD 301F (aqueous aerobic degradation) to assess half-life in soil/water matrices .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., defluorinated intermediates) .
  • Ecotoxicity testing : Daphnia magna or Aliivibrio fischeri assays quantify acute toxicity (EC50_{50}) .

Q. How can computational modeling enhance the design of derivatives with improved agrochemical activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts substituent effects on reactivity and stability (e.g., Fukui indices for electrophilic sites) .
  • Molecular docking : Screens derivatives against target receptors (e.g., acetolactate synthase in plants) to prioritize synthesis .
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with herbicidal efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Difluoromethoxy-6-fluoropicolinic acid
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